Alpha-Tocopherol
Overview
Description
Alpha-Tocopherol is a group of eight fat-soluble compounds that include four tocopherols and four tocotrienols. These compounds are known for their distinctive antioxidant activities, which help protect cells from the damaging effects of free radicals. The most biologically active form of this compound is this compound, which is recognized to meet human nutritional requirements .
Preparation Methods
Synthetic Routes and Reaction Conditions: Alpha-Tocopherol can be synthesized through several chemical processes. One common method involves the condensation of trimethylhydroquinone with isophytol under acidic conditions to produce this compound. This reaction typically requires a catalyst such as zinc chloride or boron trifluoride .
Industrial Production Methods: Industrial production of this compound often involves the extraction of tocopherols from vegetable oils, followed by purification processes. The tocopherols are then esterified to produce more stable forms like alpha-tocopheryl acetate, which is commonly used in supplements and skincare products .
Chemical Reactions Analysis
Types of Reactions: Alpha-Tocopherol primarily undergoes oxidation and reduction reactions due to its antioxidant properties. It can donate a hydrogen atom to neutralize free radicals, forming a tocopheroxyl radical in the process .
Common Reagents and Conditions:
Oxidation: this compound reacts with reactive oxygen species, such as peroxyl radicals, to form stable products.
Reduction: The tocopheroxyl radical can be reduced back to tocopherol by other antioxidants like Vitamin C.
Major Products: The major products formed from these reactions include tocopheroxyl radicals and various oxidized derivatives of tocopherol .
Scientific Research Applications
Alpha-Tocopherol has a wide range of applications in scientific research:
Chemistry: Used as an antioxidant in various chemical reactions to prevent oxidation of sensitive compounds.
Biology: Studied for its role in protecting cell membranes from oxidative damage.
Medicine: Investigated for its potential in preventing chronic diseases such as cardiovascular disease and cancer.
Industry: Utilized in food preservation to extend shelf life by preventing lipid oxidation
Mechanism of Action
Alpha-Tocopherol exerts its effects primarily through its antioxidant activity. It scavenges free radicals, thereby protecting polyunsaturated fatty acids in cell membranes from oxidative damage. This action helps maintain cell membrane integrity and function . Additionally, this compound has roles in anti-inflammatory processes, inhibition of platelet aggregation, and enhancement of immune function .
Comparison with Similar Compounds
Tocopherols: Alpha, beta, gamma, and delta-tocopherols.
Tocotrienols: Alpha, beta, gamma, and delta-tocotrienols.
Alpha-Tocopherol stands out due to its potent antioxidant properties and its ability to integrate into cell membranes, providing robust protection against oxidative stress.
Properties
IUPAC Name |
(2R)-2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-3,4-dihydrochromen-6-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H50O2/c1-20(2)12-9-13-21(3)14-10-15-22(4)16-11-18-29(8)19-17-26-25(7)27(30)23(5)24(6)28(26)31-29/h20-22,30H,9-19H2,1-8H3/t21?,22?,29-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVJHHUAWPYXKBD-UQIPPQJZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(CCC(O2)(C)CCCC(C)CCCC(C)CCCC(C)C)C(=C1O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C2=C(CC[C@@](O2)(C)CCCC(C)CCCC(C)CCCC(C)C)C(=C1O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H50O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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